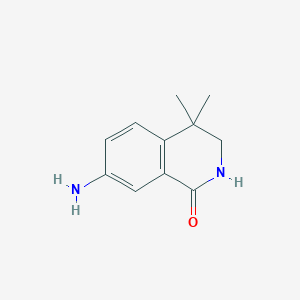

1(2H)-Isoquinolinone, 7-amino-3,4-dihydro-4,4-dimethyl-

説明

科学的研究の応用

Synthesis and Cytotoxic Activity

One notable study focuses on the synthesis of derivatives of dibenz[f,ij]isoquinoline and benzo[e]perimidine, exploring their cytotoxic activities. These derivatives were prepared from aminoanthraquinones and investigated for their effects on biological activity, particularly against colon tumors in mice. The study found that certain carboxamide-linked compounds demonstrated significant growth delays in tumor models, with one derivative showing curative activity, indicating a potential for therapeutic application in cancer treatment (Bu et al., 2001).

Vasodilation Activity

Another area of research involved the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, which displayed vasodilation activity. This suggests potential applications in treating cardiovascular diseases by improving blood flow and reducing blood pressure (Zhang San-qi, 2010).

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of pyrimido[4,5-c]isoquinolinones, highlighting their potential in combating infections. These compounds were synthesized through a solvent-free microwave multicomponent reaction, indicating a green chemistry approach to developing new antimicrobial agents (Quiroga et al., 2006).

Antioxidant Activity

Further research into 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives revealed potent in vitro antioxidant activity. This finding suggests the potential use of these compounds in preventing oxidative stress-related diseases, contributing to the broader field of therapeutics focused on oxidative damage mitigation (Fındık et al., 2012).

Local Anesthetic Activity and Toxicity Evaluation

A comprehensive study on 1-aryltetrahydroisoquinoline alkaloid derivatives examined their local anesthetic activity, acute toxicity, and structure-toxicity relationship. This research provides valuable insights into the therapeutic potential of these compounds as local anesthetics, offering a safer alternative with high efficacy and lower toxicity, thereby indicating a promising direction for future drug development (Azamatov et al., 2023).

特性

IUPAC Name |

7-amino-4,4-dimethyl-2,3-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2)6-13-10(14)8-5-7(12)3-4-9(8)11/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAFMKJKXRCLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(=O)C2=C1C=CC(=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)

![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)

![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)

![1-[4-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2656731.png)

![4-(2-Chloropropanoylamino)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B2656732.png)

![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)